2-Chlorocinnamaldehyde

Description

BenchChem offers high-quality 2-Chlorocinnamaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorocinnamaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

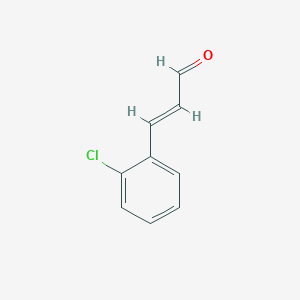

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBCDXOKFIDHNS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031046 | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-45-2 | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 2-Chlorocinnamaldehyde for Researchers and Drug Development Professionals

Abstract

2-Chlorocinnamaldehyde, also known as α-Chlorocinnamaldehyde, is an aromatic aldehyde that serves as a versatile building block in organic synthesis and a molecule of interest for its potential biological activities. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, spectroscopic profile, synthesis, and key applications. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthetic applications or biological screening.

Chemical Identity and Physicochemical Properties

2-Chlorocinnamaldehyde is a derivative of cinnamaldehyde with a chlorine atom substituted at the alpha position of the propenal group. This substitution significantly influences its electronic properties and reactivity compared to the parent molecule.

Compound Identification

| Identifier | Data | Reference |

| IUPAC Name | (2Z)-2-chloro-3-phenylprop-2-enal | [1] |

| Synonyms | α-Chlorocinnamaldehyde, 2-Chloro-3-phenyl-2-propenal | [1][2][3] |

| CAS Number | 18365-42-9 | [1][2][3] |

| Molecular Formula | C₉H₇ClO | [1][2][3] |

| Molecular Weight | 166.60 g/mol | [1] |

| Chemical Structure | C₆H₅CH=C(Cl)CHO | |

| InChI Key | SARRRAKOHPKFBW-TWGQIWQCSA-N | [1][3] |

Physicochemical Properties

The physical and chemical properties of 2-Chlorocinnamaldehyde are summarized below. Its state as a low-melting solid or liquid after melting requires specific handling and storage conditions.

| Property | Value | Reference |

| Appearance | Brown Liquid After Melting | [2] |

| Melting Point | 20-22 °C (lit.) | [2] |

| Boiling Point | 107-108 °C at 3 mmHg (lit.) | [2] |

| Density | 1.192 g/cm³ (estimate) | [4] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Refractive Index (n²⁰/D) | 1.64 (lit.) | [2] |

| LogP | 2.552 | [4] |

| Vapor Pressure | 0.00259 mmHg at 25°C | [4] |

Spectroscopic Profile for Structural Elucidation

Characterization of 2-Chlorocinnamaldehyde is routinely achieved through standard spectroscopic methods. Understanding the expected spectral features is crucial for reaction monitoring and quality control.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong absorption band is expected in the range of 1685-1666 cm⁻¹ corresponding to the C=O stretching vibration of the α,β-unsaturated aldehyde.[5][6] The conjugation to both a phenyl ring and a double bond, along with the electronegative chlorine, influences this position. Additional significant peaks include C=C stretching from the alkene and aromatic ring, and C-H stretching from the aldehyde and aromatic protons.[7][8]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum is highly diagnostic. The aldehydic proton (-CHO) is expected to appear as a singlet in the highly deshielded region of 9.5-10.5 ppm.[5] The vinyl proton and the aromatic protons of the phenyl group will resonate in the 7.0-8.0 ppm range, with splitting patterns determined by their coupling constants.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 166, with a characteristic M+2 isotope peak at m/z 168 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[9] Common fragmentation patterns would include the loss of -CHO (m/z 29) and -Cl (m/z 35/37).

Synthesis and Chemical Reactivity

Synthetic Pathway: Vilsmeier-Haack Formylation

While various methods exist for synthesizing cinnamaldehyde derivatives, a common approach for α-halo-α,β-unsaturated aldehydes is a modification of the Vilsmeier-Haack reaction. A plausible and documented synthesis for the related β-Chlorocinnamaldehyde involves the reaction of acetophenone with a Vilsmeier reagent (formed from phosphoryl chloride and dimethylformamide).[10] This provides a template for understanding the synthesis of chlorinated phenylpropenals.

Conceptual Protocol:

-

Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to dimethylformamide (DMF) to form the Vilsmeier reagent.

-

Reaction: Phenylacetic acid or a related precursor is added to the Vilsmeier reagent. The mixture is stirred, allowing the formylation and chlorination to occur at the α-carbon.

-

Work-up: The reaction is quenched by pouring it into a buffered aqueous solution (e.g., sodium acetate in water).

-

Isolation: The product, which may separate as an oil, is extracted using an organic solvent like ether. The organic layer is then dried and concentrated under reduced pressure to yield the crude 2-Chlorocinnamaldehyde.

-

Purification: Final purification is typically achieved via vacuum distillation or column chromatography.

Caption: Relationship between 2-Chlorocinnamaldehyde's structure and its applications.

Safety, Handling, and Storage

Proper handling of 2-Chlorocinnamaldehyde is essential due to its irritant properties.

Hazard Identification

Based on GHS classifications for this compound and its analogs, it is associated with the following hazards:

-

H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1]

Recommended Handling Procedures

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [11][12]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. [12]If aerosols or vapors are generated, a NIOSH-approved respirator may be necessary. * Hygiene: Avoid contact with skin, eyes, and clothing. [11]Wash hands thoroughly after handling. [13]Contaminated work clothing should not be allowed out of the workplace. [14]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place. [11]Keep the container tightly closed and store at the recommended temperature, often 0-8°C, to maintain stability. [2]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [14]Do not allow the product to enter drains. [11]

Conclusion

2-Chlorocinnamaldehyde is a valuable chemical compound with established utility in material science and significant potential in the development of new therapeutic agents. Its synthesis is achievable through established organic chemistry reactions, and its reactivity offers a gateway to a diverse range of derivatives. A thorough understanding of its properties, spectroscopic signature, and handling requirements is paramount for its safe and effective use in a research and development setting. Future investigations into its biological activities, particularly as an antimicrobial or enzyme inhibitor, are warranted based on the known structure-activity relationships of its chemical class.

References

-

Chemsrc. (2025). 2-CHLOROCINNAMALDEHYDE | CAS#:1794-45-2. [Link]

-

National Center for Biotechnology Information. (n.d.). alpha-Chlorocinnamaldehyde. PubChem Compound Database. [Link]

-

National Institute of Standards and Technology. (n.d.). α-Chlorocinnamaldehyde. NIST Chemistry WebBook. [Link]

-

Frontiers Media S.A. (2021). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. [Link]

-

Merck Millipore. (2025). Safety Data Sheet. [Link]

-

National Institute of Standards and Technology. (n.d.). α-Chlorocinnamaldehyde Mass Spectrum. NIST Chemistry WebBook. [Link]

-

PrepChem.com. (n.d.). Synthesis of β-chlorocinnamaldehyde. [Link]

-

National Institute of Standards and Technology. (n.d.). α-Chlorocinnamaldehyde IR Spectrum. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (2021). Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species. [Link]

-

MDPI. (2022). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

OpenReview. (2024). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. [Link]

Sources

- 1. alpha-Chlorocinnamaldehyde | C9H7ClO | CID 5899053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 18365-42-9 CAS MSDS (alpha-Chlorocinnamaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. α-Chlorocinnamaldehyde [webbook.nist.gov]

- 4. 2-CHLOROCINNAMALDEHYDE | CAS#:1794-45-2 | Chemsrc [chemsrc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. α-Chlorocinnamaldehyde [webbook.nist.gov]

- 8. openreview.net [openreview.net]

- 9. α-Chlorocinnamaldehyde [webbook.nist.gov]

- 10. prepchem.com [prepchem.com]

- 11. westliberty.edu [westliberty.edu]

- 12. chemicalbook.com [chemicalbook.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. fishersci.com [fishersci.com]

2-Chlorocinnamaldehyde molecular structure and weight

An In-depth Technical Guide on 2-Chlorocinnamaldehyde for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chlorocinnamaldehyde, focusing on its molecular structure, weight, and other properties relevant to its application in scientific research and drug development.

Core Properties: Molecular Structure and Weight

2-Chlorocinnamaldehyde is an organic compound with the systematic IUPAC name (2E)-3-(2-chlorophenyl)prop-2-enal. Its chemical structure consists of a benzene ring substituted with a chlorine atom at the second position (ortho), attached to an acrylic aldehyde functional group.

The molecular formula for 2-Chlorocinnamaldehyde is C₉H₇ClO.[1][2] This formula indicates that each molecule is composed of nine carbon atoms, seven hydrogen atoms, one chlorine atom, and one oxygen atom.

The molecular weight of 2-Chlorocinnamaldehyde is 166.60 g/mol .[3][4][5] The exact mass is 166.01900.[1]

Key Physicochemical Data

| Property | Value |

| CAS Number | 1794-45-2[1] |

| Density | 1.192 g/cm³[1] |

| Boiling Point | 286.8 °C at 760 mmHg[1] |

| Flash Point | 133.2 °C[1] |

| Vapor Pressure | 0.00259 mmHg at 25°C[1] |

| Refractive Index | 1.591[1] |

Molecular Structure Visualization

The following diagram illustrates the two-dimensional structure of 2-Chlorocinnamaldehyde, highlighting the spatial arrangement of its constituent atoms and functional groups.

Caption: 2D structure of 2-Chlorocinnamaldehyde.

Synthesis and Characterization

A primary method for the synthesis of 2-Chlorocinnamaldehyde is through the condensation of 2-chlorobenzaldehyde with acetaldehyde in the presence of a base. This reaction is a variant of the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of 2-Chlorocinnamaldehyde

Objective: To synthesize 2-Chlorocinnamaldehyde from 2-chlorobenzaldehyde and acetaldehyde.

Materials:

-

2-chlorobenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool to 10°C.

-

In a separate flask, mix 2-chlorobenzaldehyde with ethanol.

-

Slowly add the sodium hydroxide solution to the 2-chlorobenzaldehyde mixture, maintaining the temperature below 20°C.

-

Add acetaldehyde dropwise to the reaction mixture while stirring vigorously.

-

Continue stirring for 2-3 hours at room temperature.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the resulting crude product by vacuum distillation.

Synthesis Workflow

The following diagram outlines the key stages of the synthesis process.

Caption: Key stages in the synthesis of 2-Chlorocinnamaldehyde.

Applications in Research and Drug Development

The presence of the chlorine atom and the α,β-unsaturated aldehyde functionality makes 2-Chlorocinnamaldehyde a compound of interest for various applications. The electrophilic nature of the β-carbon in the propenal group allows it to react with nucleophiles, a property that is often exploited in the design of enzyme inhibitors.

The chlorinated phenyl ring can engage in various intermolecular interactions, including halogen bonding, which can be crucial for molecular recognition at a biological target. Researchers have explored derivatives of 2-Chlorocinnamaldehyde for their potential as antimicrobial, anti-inflammatory, and anticancer agents.

References

-

2-CHLOROCINNAMALDEHYDE | CAS#:1794-45-2 | Chemsrc. (n.d.). Retrieved January 9, 2026, from [Link]

-

α-Chlorocinnamaldehyde. (n.d.). In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

alpha-Chlorocinnamaldehyde | C9H7ClO | CID 5899053 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

Mass spectrum of α-Chlorocinnamaldehyde. (n.d.). In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

Chlorocinnamaldehyde - LookChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

Safety Data Sheet: Cinnamaldehyde - Carl ROTH. (2016, March 9). Retrieved January 9, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Chlorocinnamaldehyde from 2-Chlorobenzaldehyde

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 2-chlorocinnamaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the Claisen-Schmidt condensation reaction, a robust and efficient method for carbon-carbon bond formation. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses strategies for optimization and characterization. It is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthetic transformation.

Introduction: Strategic Importance of 2-Chlorocinnamaldehyde

2-Chlorocinnamaldehyde is a substituted aromatic aldehyde whose structural motif is a precursor for a wide array of more complex molecules. Its utility is primarily derived from the reactive aldehyde functional group and the conjugated double bond, which are amenable to a variety of subsequent chemical modifications. The presence of the chlorine atom on the phenyl ring further allows for cross-coupling reactions or other substitutions, making it a versatile building block in organic synthesis. It serves as a key starting material in the production of pharmaceuticals, agrochemicals, and specialty chemicals like CS gas, where it reacts with malononitrile.[1]

The most direct and widely employed synthetic route to 2-chlorocinnamaldehyde from 2-chlorobenzaldehyde is the Claisen-Schmidt condensation. This reaction, a variant of the aldol condensation, is prized for its reliability and efficiency in coupling an aromatic aldehyde that lacks α-hydrogens with an enolizable aldehyde or ketone, in this case, acetaldehyde.[2][3]

The Claisen-Schmidt Condensation: Mechanism and Rationale

The synthesis hinges on the base-catalyzed Claisen-Schmidt condensation, a cornerstone reaction in organic chemistry for forming α,β-unsaturated carbonyl compounds.[4][5] Understanding the mechanism is critical for troubleshooting and optimizing the reaction conditions.

The reaction proceeds through several distinct steps:

-

Enolate Formation: The reaction is initiated by a base, typically sodium hydroxide, which abstracts an acidic α-hydrogen from acetaldehyde. This deprotonation generates a resonance-stabilized enolate ion, a potent carbon nucleophile.[3][6] Acetaldehyde is chosen as the enolate precursor because it possesses these acidic protons, whereas 2-chlorobenzaldehyde does not, preventing it from undergoing self-condensation.[7]

-

Nucleophilic Attack: The newly formed acetaldehyde enolate attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.[6] This step forms a new carbon-carbon bond and results in a tetrahedral intermediate, a β-alkoxy aldehyde.

-

Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy aldehyde. This neutral intermediate is the "aldol addition" product.

-

Dehydration to the Final Product: Under the reaction conditions, particularly with heating, this β-hydroxy aldehyde readily undergoes dehydration.[7] The base removes a now more acidic α-hydrogen, forming an enolate. This is followed by the elimination of the β-hydroxyl group as a hydroxide ion. This elimination is the rate-determining step and is driven by the formation of a highly stable, conjugated system involving the aromatic ring, the alkene, and the carbonyl group.[3][8] The final product is the thermodynamically favored (E)-2-chlorocinnamaldehyde.

Visualizing the Mechanism

The following diagram illustrates the complete reaction pathway from reactants to the final conjugated product.

Caption: Workflow of the base-catalyzed Claisen-Schmidt condensation.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of 2-chlorocinnamaldehyde. Adherence to stoichiometry and reaction conditions is crucial for achieving high yield and purity.

Reagent and Materials Data

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 7.03 g | 50.0 | 1.0 |

| Acetaldehyde | C₂H₄O | 44.05 | 2.65 g | 60.0 | 1.2 |

| Sodium Hydroxide | NaOH | 40.00 | 2.20 g | 55.0 | 1.1 |

| Ethanol (95%) | C₂H₅OH | - | 50 mL | - | Solvent |

| Deionized Water | H₂O | - | 50 mL | - | Solvent |

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7.03 g (50.0 mmol) of 2-chlorobenzaldehyde in 50 mL of 95% ethanol.

-

Addition of Acetaldehyde: To the stirred solution, add 2.65 g (60.0 mmol) of acetaldehyde. Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Base Addition: Separately, prepare the base solution by dissolving 2.20 g (55.0 mmol) of sodium hydroxide in 50 mL of deionized water. Cool this solution to room temperature.

-

Initiation of Condensation: Add the sodium hydroxide solution dropwise to the stirred aldehyde mixture over a period of 30 minutes. Maintain the temperature of the reaction mixture between 20-25°C using a water bath. A precipitate may begin to form during this addition.[8]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

Work-up and Isolation: Pour the reaction mixture into 200 mL of an ice-water slurry with vigorous stirring. This will cause the product to precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral to pH paper. This removes excess sodium hydroxide and other water-soluble impurities.

-

Drying: Dry the collected solid in a vacuum oven at 40-50°C to a constant weight. The expected product is a white to off-white solid.[9]

Purification and Structural Characterization

A robust protocol is self-validating. The identity and purity of the synthesized 2-chlorocinnamaldehyde must be confirmed through rigorous analysis.

Purification

For most applications, the crude product obtained after washing and drying is of sufficient purity. However, for obtaining high-purity material for applications like drug development, recrystallization is recommended.

-

Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them under vacuum.[10]

If the product is oily or fails to crystallize, purification by column chromatography on silica gel is an effective alternative, typically using a gradient of ethyl acetate in hexane as the eluent.[11]

Characterization

The following data are characteristic of the (E)-2-chlorocinnamaldehyde product.

| Analysis | Expected Results |

| Appearance | White to off-white solid[9] |

| Melting Point | 49-51 °C[9] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.7 (d, 1H, aldehyde CHO), 7.9 (d, 1H, Ar-CH=), 7.2-7.6 (m, 4H, aromatic), 6.7 (dd, 1H, =CH-CHO). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 193.5 (C=O), 150.0, 135.0, 131.0, 130.0, 129.0, 127.0, 126.0 (Aromatic & Vinylic C). |

| IR (ATR) | ~1680 cm⁻¹ (C=O stretch, conjugated aldehyde), ~1625 cm⁻¹ (C=C stretch), ~3050 cm⁻¹ (Ar-H stretch). |

| MS (EI) | m/z 166/168 (M⁺, Cl isotope pattern), 131 (M-Cl)⁺, 103 (M-Cl-CO)⁺. |

Process Optimization and Troubleshooting

-

Temperature Control: While the reaction proceeds at room temperature, gentle heating (40-50°C) after the base addition can accelerate the dehydration step and increase the yield of the final condensation product.[7] However, excessive heat may promote side reactions.

-

Side Reactions: The primary side reaction is the self-condensation of acetaldehyde. Using a slight excess of acetaldehyde ensures the complete consumption of the more valuable 2-chlorobenzaldehyde, but a large excess should be avoided.

-

Low Yield: If the yield is low, ensure the 2-chlorobenzaldehyde is pure and the acetaldehyde has not degraded. Incomplete reaction can be addressed by extending the reaction time. Significant loss can also occur during work-up if the product has some solubility in water; ensuring the precipitation is done in a cold slurry minimizes this.

-

Product Purity: If the product appears oily or discolored, it may be contaminated with starting material or side products. Effective washing is critical. If purity issues persist, purification via recrystallization or chromatography is necessary.[11]

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2-Chlorobenzaldehyde: Corrosive and can cause severe skin burns and eye damage. Harmful if swallowed.[1]

-

Acetaldehyde: Highly flammable liquid and vapor. Suspected of causing cancer.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Ethanol: Highly flammable liquid and vapor.

References

- BenchChem. (2025). Synthesis of 2-Chlorocinnamic Acid from 2-Chlorobenzaldehyde.

- RSC Advances. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

- University of Minnesota Duluth. (n.d.). Claisen-Schmidt Condensation.

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

- nevoLAB. (n.d.). Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH.

-

NIST. (n.d.). α-Chlorocinnamaldehyde IR Spectrum. Retrieved from [Link]

-

NIST. (n.d.). α-Chlorocinnamaldehyde Mass Spectrum. Retrieved from [Link]

- Abdel-Wahab, B. F., & Khidre, R. E. (2016).

-

Journal of Chemical Education. (n.d.). A Mixed Aldol Condensation-Michael Addition Experiment. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE. Retrieved from [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Profile of 2-Hydroxycinnamaldehyde: A Technical Guide.

-

Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chlorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Chlorocinnamaldehyde. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Purification of Crude p-Bromo-β-Chlorocinnamaldehyde.

-

Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

-

Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

Sources

- 1. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. Claisen Schmidt Reaction Virtual Lab [praxilabs.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. magritek.com [magritek.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Claisen-Schmidt Condensation [cs.gordon.edu]

- 9. 2-CHLOROCINNAMALDEHYDE | 138555-57-4 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Mechanism of action of 2-Chlorocinnamaldehyde

An In-depth Technical Guide to the Mechanism of Action of 2-Chlorocinnamaldehyde

Authored by: A Senior Application Scientist

Abstract

2-Chlorocinnamaldehyde (2-CCA) is a halogenated derivative of cinnamaldehyde, a natural compound renowned for its broad-spectrum biological activities. This technical guide provides a comprehensive exploration of the multifaceted mechanism of action of 2-CCA and its related analogs, with a primary focus on its antimicrobial and anticancer properties. We delve into the specific molecular targets and signaling pathways modulated by this class of compounds, underpinned by robust experimental evidence. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the therapeutic potential of cinnamaldehyde derivatives.

Introduction: The Therapeutic Promise of Cinnamaldehyde and its Analogs

Cinnamaldehyde, the principal bioactive constituent of cinnamon, has long been recognized for its diverse pharmacological effects, including potent antimicrobial and anticancer activities.[1][2] Its α,β-unsaturated aldehyde moiety is a key structural feature, rendering the molecule reactive and capable of interacting with various biological targets.[3][4] The modification of the cinnamaldehyde scaffold, such as through halogenation to produce 2-Chlorocinnamaldehyde, has been a strategic approach to enhance its potency and explore its structure-activity relationships. This guide will dissect the intricate mechanisms through which these compounds exert their biological effects.

Antimicrobial Mechanism of Action: Targeting Bacterial Cell Division

A primary and well-elucidated mechanism of the antimicrobial action of cinnamaldehyde and its derivatives is the inhibition of bacterial cell division.[5][6] This is achieved through the direct targeting of a crucial protein, FtsZ.

FtsZ: The Bacterial Tubulin Homolog and a Prime Antimicrobial Target

FtsZ, a prokaryotic homolog of eukaryotic tubulin, is an essential protein that polymerizes at the mid-cell to form the Z-ring.[7] This structure acts as a scaffold for the assembly of the divisome, the protein machinery responsible for septal wall synthesis and cell division.[5][6] The critical role of FtsZ in bacterial proliferation makes it an attractive target for the development of novel antibiotics.[8]

Inhibition of FtsZ Polymerization and GTPase Activity

Cinnamaldehyde and its analogs, including 2-CCA, have been demonstrated to directly interfere with FtsZ function.[7][8] The proposed mechanism involves the following key steps:

-

Binding to FtsZ: These compounds bind to FtsZ, with studies suggesting a binding pocket at the C-terminal region involving the T7 loop.[7][9] In silico docking has also predicted binding in the interdomain cleft adjacent to the H7 core helix.[8]

-

Inhibition of Polymerization: The binding of cinnamaldehyde derivatives to FtsZ disrupts its ability to self-polymerize into protofilaments, a GTP-dependent process essential for Z-ring formation.[5][7]

-

Inhibition of GTPase Activity: FtsZ possesses intrinsic GTPase activity, which is crucial for the dynamic nature of the Z-ring. Cinnamaldehyde has been shown to inhibit this GTP hydrolysis.[6][7]

This disruption of FtsZ function leads to a characteristic elongated or filamentous phenotype in treated bacteria, as they are unable to complete cell division.[5][6]

Diagram 1: Inhibition of Bacterial Cell Division by 2-Chlorocinnamaldehyde

Caption: 2-CCA inhibits bacterial cell division by targeting FtsZ.

Quantitative Antimicrobial Data

The antimicrobial efficacy of cinnamaldehyde derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| Cinnamaldehyde | Escherichia coli | 1000 | [5] |

| 4-Bromophenyl-substituted cinnamaldehyde analog | Acinetobacter baumannii | 32 | [8] |

| Cinnamaldehyde derivatives (compounds 3, 6, 7, 8) | Staphylococcus aureus ATCC25923 | < 1 | [10] |

| Cinnamaldehyde | Escherichia coli 042 | 780 | [11] |

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A standard method for determining the MIC is the microbroth dilution protocol.[5]

Materials:

-

Bacterial culture in exponential growth phase

-

Mueller-Hinton (MH) broth

-

96-well microtiter plates

-

2-Chlorocinnamaldehyde stock solution

-

Positive control antibiotic (e.g., Levofloxacin)

-

Negative control (broth only)

Procedure:

-

Prepare serial two-fold dilutions of 2-CCA in MH broth in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[5]

-

Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.[5]

-

The MIC is determined as the lowest concentration of 2-CCA at which no visible bacterial growth is observed.

Anticancer Mechanism of Action: A Multi-pronged Attack

2-Chlorocinnamaldehyde and its parent compound exhibit significant anticancer properties through the modulation of multiple cellular pathways, leading to the induction of apoptosis and inhibition of tumor growth.[12][13]

Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer mechanism is the induction of programmed cell death, or apoptosis.[13] This is often accompanied by the arrest of the cell cycle, preventing cancer cells from proliferating. Studies have shown that cinnamaldehyde can induce apoptosis in various cancer cell lines, including human leukemia and liver cancer cells.[13] The combination of chlorogenic acid and cinnamaldehyde has been shown to significantly increase caspase 3, a key executioner of apoptosis, and decrease the anti-apoptotic protein BCL-2 in breast cancer cells.[14]

Modulation of Key Signaling Pathways

The anticancer effects of cinnamaldehyde derivatives are mediated by their influence on several critical signaling pathways:

-

NF-κB Pathway: The NF-κB (nuclear factor-kappa B) pathway is often constitutively active in cancer cells, promoting inflammation, cell survival, and proliferation. Cinnamaldehyde has been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory mediators.[2][15]

-

Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer. 2-hydroxycinnamaldehyde has been found to suppress the binding of β-catenin/TCF complexes to their target genes, leading to the downregulation of oncogenes like c-myc and cyclin D1.[16]

-

Akt Pathway: The Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. The combination of chlorogenic acid and cinnamaldehyde has been demonstrated to inhibit the phosphorylation of Akt in breast cancer cells, thereby downregulating its activity.[14]

Diagram 2: Anticancer Signaling Pathways Modulated by Cinnamaldehyde Derivatives

Caption: Cinnamaldehyde derivatives inhibit key cancer-promoting signaling pathways.

Role of Reactive Oxygen Species (ROS)

Cinnamaldehyde has been shown to impact the levels of reactive oxygen species (ROS) in cancer cells.[17] While the precise role of ROS can be context-dependent, their generation can lead to oxidative stress and trigger apoptotic pathways.

Interaction with Eukaryotic Cells: The TRPA1 Channel

In eukaryotic systems, a significant target of cinnamaldehyde and its analogs is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[18][19]

TRPA1 Agonism

TRPA1 is a non-selective cation channel expressed in sensory neurons and other cell types, where it functions as a sensor for a wide variety of noxious chemical stimuli.[19][20] Cinnamaldehyde is a well-known agonist of the TRPA1 channel.[18][20] Its activation leads to the influx of cations, including Ca2+, which depolarizes the cell and triggers downstream signaling events. This interaction is responsible for the pungent sensation associated with cinnamon. Interestingly, some studies have reported a bimodal effect, where cinnamaldehyde activates TRPA1 at lower concentrations and inhibits it at higher concentrations.[21]

The Underlying Biochemical Mechanism: Covalent Protein Modification

The diverse biological activities of 2-Chlorocinnamaldehyde and related compounds can be largely attributed to their chemical reactivity as α,β-unsaturated aldehydes.[3][4]

Michael Addition Reactions

The electrophilic β-carbon of the α,β-unsaturated aldehyde moiety is susceptible to nucleophilic attack by the side chains of amino acid residues in proteins, particularly the thiol group of cysteine.[4][22] This covalent bond formation, known as a Michael addition, results in the "carbonylation" of the protein.[3][4] This irreversible modification can alter the protein's conformation and, consequently, its function. This covalent modification is a plausible mechanism for the inhibition of enzymes like FtsZ and the modulation of various signaling proteins.[23]

Diagram 3: Experimental Workflow for Identifying Protein Targets of 2-CCA

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]

- 7. Inhibition of bacterial cell division protein FtsZ by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antitumor activity of 2-hydroxycinnamaldehyde for human colon cancer cells through suppression of β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Long-lasting facilitation of respiratory rhythm by treatment with TRPA1 agonist, cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The TRPA1 Agonist Cinnamaldehyde Induces the Secretion of HCO3− by the Porcine Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bimodal effects of cinnamaldehyde and camphor on mouse TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of chlorinated cinnamaldehyde derivatives

An In-Depth Technical Guide to the Biological Activity of Chlorinated Cinnamaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing a Natural Scaffold

Cinnamaldehyde, the principal bioactive constituent of cinnamon oil, is an α,β-unsaturated aldehyde renowned for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Its core structure, featuring a conjugated system and an electrophilic aldehyde group, is a privileged scaffold in medicinal chemistry.[4] The reactivity of this system, particularly its capacity to act as a Michael acceptor, is believed to be central to its biological functions.[4][5]

To augment its therapeutic potential, chemical modification through halogenation, specifically chlorination, has emerged as a key strategy. The introduction of chlorine atoms onto the phenyl ring of the cinnamaldehyde backbone can profoundly alter its physicochemical properties. These modifications can enhance lipophilicity, improve membrane permeability, and modulate electronic properties, often leading to derivatives with superior potency and a more targeted biological profile compared to the parent compound.[6] This guide provides a technical exploration of the biological activities of chlorinated cinnamaldehyde derivatives, focusing on their mechanisms of action, the experimental methodologies used for their evaluation, and their potential as next-generation therapeutic agents.

Part 1: Antimicrobial Activity - A Targeted Disruption

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[5] Chlorinated cinnamaldehyde derivatives have shown significant promise in this area, exhibiting potent activity against a range of bacteria and fungi.[6]

Mechanism of Action: Beyond Membrane Perturbation

While the parent cinnamaldehyde is known to disrupt microbial cell membranes and energy metabolism[2], its halogenated derivatives can exhibit more specific modes of action. A primary target identified for these compounds is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[7][8] FtsZ is a crucial protein in bacterial cell division, polymerizing at the division site to form the Z-ring, which is essential for cytokinesis.[7]

Chlorinated cinnamaldehyde derivatives can inhibit FtsZ polymerization and its GTPase activity.[7][9] This disruption prevents the formation of the Z-ring, leading to cell filamentation and ultimately inhibiting bacterial replication.[7][8] This targeted mechanism makes these compounds attractive candidates for development, as FtsZ is a highly conserved protein in bacteria with no close homolog in humans, suggesting a potential for high selectivity and low host toxicity.[7]

Quantitative Assessment of Antimicrobial Potency

The efficacy of antimicrobial agents is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.[10][11]

Table 1: Antimicrobial Activity of Representative Cinnamaldehyde Derivatives

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Di-chlorinated Cinnamaldehyde Analog | Acinetobacter baumannii | 64 | [7] |

| 4-Bromophenyl-substituted Analog | Acinetobacter baumannii | 32 | [7] |

| 4-Nitro-cinnamaldehyde | Uropathogenic E. coli | 100 | [12] |

| 4-Nitro-cinnamaldehyde | Staphylococcus aureus | 100 | [12] |

| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | Staphylococcus aureus & MRSA | Submicromolar | [6] |

| (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus & MRSA | Submicromolar | [6] |

Note: The table includes brominated and nitrated analogs for comparative purposes, highlighting how different substitutions influence activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for assessing the in vitro antimicrobial activity of compounds.[10][13]

Methodology:

-

Preparation of Compound Stock: Dissolve the chlorinated cinnamaldehyde derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium.[14] This creates a gradient of compound concentrations across the plate.

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard.[14] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[10]

Workflow Visualization

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Part 2: Anticancer Activity - Inducing Cell Demise

Cinnamaldehyde and its derivatives have demonstrated significant antiproliferative effects against a variety of cancer cell lines.[15][16] Chlorination can enhance this activity, leading to compounds with potent cytotoxic effects.[17]

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

The anticancer activity of these compounds is often multifactorial, involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[15]

-

Apoptosis Induction: Chlorinated cinnamaldehyde derivatives can trigger apoptosis by modulating key signaling pathways. Studies on the parent compound show it can upregulate pro-apoptotic proteins like Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2, leading to the cleavage of PARP and cell death.[18] Combination treatments with cinnamaldehyde have also been shown to inhibit the pro-survival Akt signaling pathway.[19]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M phase.[15][18] This is achieved by downregulating the expression of key regulatory proteins such as Cyclin A and Cyclin B1.[15][18]

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.

Table 2: Cytotoxicity of Cinnamaldehyde Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Cinnamaldehyde | Human hepatoma (HepG2) | 9.76 | [18] |

| Cinnamaldehyde | Osteosarcoma (143B) | 67.95 | [18] |

| Cinnamaldehyde | Osteosarcoma (MG63) | 56.68 | [18] |

| Bromoethane Chalcone Analog (5n) | Prostate (DU145) | 8.72 | [17] |

| Bromoethane Chalcone Analog (5n) | Breast (SKBR-3) | 7.69 | [17] |

| 2,3-dichloro Benzyl Chalcone (5b) | Liver (HEPG2) | 9.19 | [17] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere and enter an exponential growth phase for 24 hours.[21]

-

Compound Treatment: Prepare serial dilutions of the chlorinated cinnamaldehyde derivative in a complete cell culture medium. Replace the existing medium in the wells with the medium containing the various compound concentrations. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[20] Incubate for 2-4 hours at 37°C.[21] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization: Carefully aspirate the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength between 550 and 600 nm.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Workflow and Pathway Visualization

Caption: Workflow of the MTT Cytotoxicity Assay.

Caption: Inhibition of the NF-κB Signaling Pathway by Chlorinated Cinnamaldehyde.

Part 4: Synthesis of Chlorinated Cinnamaldehyde Derivatives

The creation of novel chlorinated cinnamaldehyde derivatives relies on robust and versatile synthetic methodologies. While various methods exist, one prominent approach is the palladium-catalyzed oxidative Heck reaction. [22] This method allows for the direct, one-step synthesis of cinnamaldehydes from acrolein and various arylboronic acids, including chlorinated variants. [22]Other classical methods include the Wittig reaction and crossed aldol condensations. [22]Further derivatization can be achieved through reactions targeting the aldehyde group, such as condensation with amines to form Schiff bases or amides, expanding the chemical space and allowing for fine-tuning of biological activity. [6]

Conclusion and Future Directions

Chlorinated cinnamaldehyde derivatives represent a compelling class of bioactive molecules with significant therapeutic potential. By strategically modifying the natural cinnamaldehyde scaffold, researchers can develop compounds with enhanced antimicrobial, anticancer, and anti-inflammatory properties. The clear mechanisms of action, such as the inhibition of bacterial FtsZ and the suppression of the mammalian NF-κB pathway, provide a solid foundation for rational drug design.

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo evaluations to confirm efficacy and assess safety profiles. The continued exploration of these versatile compounds holds the promise of delivering novel therapeutic agents to combat infectious diseases, cancer, and chronic inflammatory conditions.

References

-

Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). Nveo-Abstract. [Link]

-

A review of cinnamaldehyde and its derivatives as antibacterial agents. (n.d.). ResearchGate. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]

-

Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde. (n.d.). SpringerLink. [Link]

-

A review of cinnamaldehyde and its derivatives as antibacterial agents. (n.d.). MURAL - Maynooth University Research Archive Library. [Link]

-

(PDF) Advances in pharmacological effects and mechanism of action of cinnamaldehyde. (2024). ResearchGate. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). ResearchGate. [Link]

-

Advances in pharmacological effects and mechanism of action of cinnamaldehyde. (2024). Frontiers. [Link]

-

Cinnamic Aldehyde Inhibits Lipopolysaccharide-Induced Chondrocyte Inflammation and Reduces Cartilage Degeneration by Blocking the Nuclear Factor-Kappa B Signaling Pathway. (2020). National Institutes of Health. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. [Link]

-

Effect of cinnamaldehyde on NF-jB activation. (A) Western blot was... (n.d.). ResearchGate. [Link]

-

Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (n.d.). MDPI. [Link]

-

Cinnamaldehyde supplementation inhibits the activation of NF-κB in... (n.d.). ResearchGate. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Bosterbio. [Link]

-

Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. (2022). PubMed Central. [Link]

-

Cinnamaldehyde modulates oxidative stress and NF-κB signaling in OVA-induced asthmatic BALB/c mice. (n.d.). PubMed. [Link]

-

Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

-

Cinnamaldehyde Inhibits Inflammation of Human Synoviocyte Cells Through Regulation of Jak/Stat Pathway and Ameliorates Collagen-Induced Arthritis in Rats. (n.d.). PubMed. [Link]

-

Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. (n.d.). Frontiers. [Link]

-

(PDF) Synthesis of α,β-unsaturated aldehydes as potential substrates for bacterial luciferases. (n.d.). ResearchGate. [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (n.d.). MDPI. [Link]

-

Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation. (n.d.). PubMed. [Link]

-

Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. (2022). PubMed. [Link]

-

Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. (n.d.). ACS Publications. [Link]

-

α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. (2021). National Institutes of Health. [Link]

-

Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. (n.d.). RSC Publishing. [Link]

-

α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. (n.d.). MDPI. [Link]

-

Cinnamaldehyde inhibits pro-inflammatory cytokines secretion from monocytes/macrophages through suppression of intracellular signaling. (n.d.). ResearchGate. [Link]

-

Cinnamaldehyde inhibits the NLRP3 inflammasome and inflammatory response by reducing oxidative stress in Neisseria gonorrhoeae-infected macrophages. (n.d.). ResearchGate. [Link]

-

Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. (2022). MDPI. [Link]

-

Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. (n.d.). MDPI. [Link]

-

Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. (n.d.). National Institutes of Health. [Link]

-

Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. (n.d.). MDPI. [Link]

-

Chlorogenic Acid and Cinnamaldehyde in Combination Inhibit Metastatic Traits and Induce Apoptosis via Akt Downregulation in Breast Cancer Cells. (n.d.). MDPI. [Link]

-

RESEARCH ARTICLE Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. (2021). Asian Pacific Journal of Cancer Prevention. [Link]

-

Anti-Cancer Potential of Cinnamaldehyde. (2023). Encyclopedia.pub. [Link]

-

Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages. (2023). National Institutes of Health. [Link]

-

Anti-inflammatory effect of cinnamaldehyde and linalool from the leaf essential oil of Cinnamomum osmophloeum Kanehira in endotoxin-induced mice. (n.d.). PubMed. [Link]

-

(PDF) Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. (n.d.). ResearchGate. [Link]

-

Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. (n.d.). MDPI. [Link]

-

Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ. (2015). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 6. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides [mdpi.com]

- 7. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant [mdpi.com]

- 16. journal.waocp.org [journal.waocp.org]

- 17. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. mdpi.com [mdpi.com]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chlorocinnamaldehyde as a Tyrosinase Inhibitor: Mechanism, Kinetics, and Application

Executive Summary

Hyperpigmentation disorders, driven by the overproduction of melanin, represent a significant focus area in dermatology and cosmetology. The primary rate-limiting enzyme in melanin synthesis is tyrosinase, making it a critical target for therapeutic intervention.[1][2][3] This guide provides a comprehensive technical overview of 2-chlorocinnamaldehyde (α-chlorocinnamaldehyde), a potent small-molecule inhibitor of tyrosinase. We will explore its mechanism of action, inhibitory kinetics, and the experimental methodologies required for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel depigmenting agents.

The Central Role of Tyrosinase in Melanogenesis

Melanin synthesis, or melanogenesis, is a complex enzymatic cascade responsible for the pigmentation of skin, hair, and eyes.[4] The process is primarily regulated by tyrosinase (EC 1.14.18.1), a copper-containing metalloenzyme.[2][5] Tyrosinase performs two distinct catalytic activities:

-

Monophenolase (Cresolase) Activity: The hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in the pathway.[6][7]

-

Diphenolase (Catecholase) Activity: The subsequent oxidation of L-DOPA into the highly reactive dopaquinone.[6][7][8]

Dopaquinone then undergoes a series of non-enzymatic and enzymatic reactions to polymerize into eumelanin (brown/black pigment) or pheomelanin (red/yellow pigment).[3] Uncontrolled tyrosinase activity leads to excessive melanin deposition, resulting in clinical conditions such as melasma, solar lentigines (age spots), and post-inflammatory hyperpigmentation (PIH).[1][8][9] Therefore, the inhibition of tyrosinase is the most direct and widely pursued strategy for developing skin-lightening agents and treatments for hyperpigmentation.[3][4]

Detailed Protocol: Mushroom Tyrosinase Inhibition Assay (Diphenolase)

This spectrophotometric assay measures the oxidation of L-DOPA to dopachrome, which has a strong absorbance around 475-510 nm. [10][11]The rate of dopachrome formation is directly proportional to enzyme activity.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

2-Chlorocinnamaldehyde

-

Kojic Acid (Positive Control)

-

Sodium Phosphate Buffer (e.g., 50-100 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader capable of kinetic measurements

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 6.8.

-

Enzyme Stock: Prepare a stock solution of mushroom tyrosinase (e.g., 1000-1500 U/mL) in phosphate buffer. Store on ice. [12] * Substrate Stock: Prepare a stock solution of L-DOPA (e.g., 1.5-2.0 mM) in phosphate buffer. Rationale: L-DOPA can auto-oxidize, so this solution should be prepared fresh just before use.

-

Inhibitor Stocks: Prepare a high-concentration stock of 2-chlorocinnamaldehyde (e.g., 10 mM) in DMSO. Prepare serial dilutions in DMSO or the assay buffer to achieve the desired final test concentrations. Do the same for the positive control, kojic acid.

-

-

Assay Setup (in a 96-well plate):

-

Enzyme Control (EC): 20 µL Phosphate Buffer + 160 µL Phosphate Buffer. This represents 100% enzyme activity.

-

Test Inhibitor (Sample): 20 µL of 2-chlorocinnamaldehyde solution + 160 µL Phosphate Buffer.

-

Positive Control (IC): 20 µL of Kojic Acid solution + 160 µL Phosphate Buffer.

-

Blank Control: A well containing all components except the enzyme to subtract background absorbance.

-

Causality Note: The final volume and component volumes can be adjusted, but maintaining a consistent final DMSO concentration (typically ≤1-2%) across all wells is critical to avoid solvent-induced artifacts.

-

-

Pre-incubation:

-

Add 20 µL of tyrosinase solution (diluted to the working concentration) to each well (except the blank). The final volume is now 200 µL.

-

Mix gently and incubate the plate at 25°C or 37°C for 10 minutes. [8][11]Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.

-

Immediately place the plate in a microplate reader and begin kinetic measurements at 475 nm (or 510 nm) every minute for 20-30 minutes. [8]

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each well by calculating the slope (ΔAbs/ΔTime) from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_EC - V_Sample) / V_EC] x 100 Where V_EC is the rate of the enzyme control and V_Sample is the rate in the presence of the inhibitor. [8] * Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

-

Safety and Toxicological Profile

While potent, the application of any chemical agent requires a thorough safety evaluation. Safety Data Sheets (SDS) for α-chlorocinnamaldehyde indicate that it is classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2). [13]It may also cause respiratory irritation. [13][14]The parent compound, cinnamaldehyde, is a known skin sensitizer. [15][16]These properties necessitate careful handling in a laboratory setting with appropriate personal protective equipment (PPE), including gloves and eye protection. [13]For development as a topical agent, formulation strategies would be required to mitigate potential irritation while maintaining efficacy.

Potential Applications and Future Directions

The potent, dual-action inhibition of tyrosinase makes 2-chlorocinnamaldehyde a promising candidate for several applications:

-

Dermatology and Cosmetics: As an active ingredient in formulations designed to treat hyperpigmentation, such as creams, lotions, and serums for melasma and age spots. [1][9][17]* Food Industry: As an anti-browning agent to prevent the enzymatic browning of fruits and vegetables, which is also a tyrosinase-mediated process. [7] Future research should focus on several key areas:

-

Human Tyrosinase Efficacy: Validating the inhibitory activity against human tyrosinase, as most initial screens use the more readily available mushroom enzyme. [18][19]* Cellular and In Vivo Studies: Assessing the compound's ability to reduce melanin production in cell models (e.g., B16F10 melanoma cells) and its depigmenting efficacy in animal models of hyperpigmentation. [2][5][20]* Formulation Development: Creating stable, non-irritating topical formulations that ensure effective skin penetration and bioavailability.

-

Long-Term Safety: Conducting comprehensive toxicological studies to ensure its safety for chronic topical use.

Conclusion

2-Chlorocinnamaldehyde stands out as a potent, small-molecule inhibitor of tyrosinase, targeting both the monophenolase and diphenolase activities essential for melanin production. Its well-defined chemical structure and high in vitro efficacy make it a compelling lead compound for the development of novel agents to manage hyperpigmentation and enzymatic browning. While its irritant properties require careful consideration during formulation, the underlying science supports its potential as a valuable tool in the fields of dermatology, cosmetology, and food science. Further investigation into its performance in advanced biological systems and optimized delivery vehicles will be critical to realizing its full therapeutic and commercial potential.

References

- Tyrosinase inhibition assay - Bio-protocol. (n.d.).

- Application Notes and Protocols: Synthesis of 2-Chlorocinnamic Acid from 2-Chlorobenzaldehyde - Benchchem. (n.d.).

- Tyrosinase-Inhibitor-assay-protocol-book-v2a-ab204715.docx - Abcam. (n.d.).

- Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC - NIH. (2021, January 22).

- Tyrosinase Inhibition Assay - Active Concepts. (2023, September 21).

- Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin. (n.d.).

- Inhibitory effects of 4-chlorocinnamaldehyde on the activity of mushroom tyrosinase. (2025, August 6).

- SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).

- Determination of inhibition type and inhibition constants of trans-cinnamaldehyde. (A) Lineweaver-Burk plots of mushroom tyrosinase and L-DOPA without (•) - ResearchGate. (n.d.).

- Synthesis of β-chlorocinnamaldehyde - PrepChem.com. (n.d.).

- ADMET, QSAR and Docking studies to predict the activity of tyrosinase-derived medications inhibitors based on computational techniques - NIH. (2025, November 4).

- CN105152891A - Synthesis method of cinnamaldehyde - Google Patents. (n.d.).

- Integrating Computational Modeling and Experimental Validation to Unveil Tyrosinase Inhibition Mechanisms of Flavonoids from Alh. (2025, April 7).

- Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Chemical composition and tyrosinase inhibitory activity of Cinnamomum cassia essential oil. (n.d.).

- SAR and Molecular Docking Studies for the development of new Tyrosinase inhibitors. (2022, February 6).

- Antioxidant Skincare Treatment for Hyperpigmented and Photodamaged Skin: Multi-Center, Open-Label, Cross-Seasonal Case Study. (n.d.).

- Cosmeceuticals for Hyperpigmentation: What is Available? - PMC - NIH. (n.d.).

- Computational docking simulation of binding between tyrosinase and... - ResearchGate. (n.d.).

- Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - MDPI. (n.d.).

- Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics - MDPI. (n.d.).

- A comprehensive review on tyrosinase inhibitors - PMC - PubMed Central. (n.d.).

- Kinetic characterization of substrate-analogous inhibitors of tyrosinase - PubMed. (n.d.).

- In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - NIH. (n.d.).

- Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives - Brieflands. (2013, October 14).

- Safety Data Sheet: Cinnamaldehyde - Carl ROTH. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 25).

- Tyrosinase inhibitors – mechanisms of action and their effect on the treatment of hyperpigmentation. (2025, April 21).

- ENNDS Inhalation tox of cinnamaldehyde - Committee on Toxicity. (n.d.).

- In Vitro Tyrosinase Inhibitory Activity of Selected Compounds a - ResearchGate. (n.d.).

- 2-CHLOROCINNAMALDEHYDE | 138555-57-4 - ChemicalBook. (2025, August 8).

- 2-CHLOROCINNAMALDEHYDE | CAS#:1794-45-2 | Chemsrc. (2025, August 25).

- In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed. (n.d.).

- Efficacy of a 2‐MNG‐Containing Depigmenting Serum in the Treatment of Post‐Inflammatory Hyperpigmentation - PMC - PubMed Central. (2024, December 26).

- Depigmenting and bleaching agents: Coping with hyperpigmentation - ResearchGate. (2025, August 7).

- In Vitro Tyrosinase Inhibitory Ability and In Vivo Acute Oral and In Silico Toxicity Evaluation of Extracts Obtained from Algerian Fir (Abiesnumidica de Lannoy ex CARRIERE) Needles - MDPI. (2022, September 14).

- Dermatology: how to manage facial hyperpigmentation in skin of colour - PubMed Central. (n.d.).

- In silico and in vitro insights into tyrosinase inhibitors with a 2-thioxooxazoline-4-one template - PubMed. (2020, December 11).

Sources

- 1. Cosmeceuticals for Hyperpigmentation: What is Available? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biofor.co.il [biofor.co.il]

- 4. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. activeconceptsllc.com [activeconceptsllc.com]

- 9. Dermatology: how to manage facial hyperpigmentation in skin of colour - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content.abcam.com [content.abcam.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. cot.food.gov.uk [cot.food.gov.uk]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Threat of Microbial Resistance: A Technical Guide to the Antimicrobial and Antibiofilm Potential of 2-Chlorocinnamaldehyde

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new therapeutic agents. Pathogenic microorganisms, through the acquisition of resistance mechanisms and the formation of resilient biofilm communities, continually challenge our existing antimicrobial arsenal. In this landscape, the exploration of nature-derived compounds and their synthetic analogs offers a promising frontier. Cinnamaldehyde, the principal bioactive constituent of cinnamon, has long been recognized for its broad-spectrum antimicrobial properties.[1] This technical guide delves into the antimicrobial and antibiofilm potential of a specific synthetic derivative, 2-Chlorocinnamaldehyde, providing a comprehensive resource for researchers, scientists, and drug development professionals. While direct research on the 2-chloro isomer is emerging, this guide synthesizes data from cinnamaldehyde and its analogs to build a robust predictive framework for its efficacy and mechanisms of action.

Antimicrobial Spectrum: A Predictive Analysis

Cinnamaldehyde and its derivatives have demonstrated significant inhibitory and bactericidal activity against a wide array of Gram-positive and Gram-negative bacteria.[1] The introduction of a chlorine atom to the phenyl ring of cinnamaldehyde is anticipated to modulate its antimicrobial potency. Halogenation can enhance the lipophilicity of the molecule, potentially facilitating its passage across the bacterial cell membrane and interaction with intracellular targets.

While specific Minimum Inhibitory Concentration (MIC) data for 2-Chlorocinnamaldehyde is not extensively available in the reviewed literature, studies on other halogenated cinnamaldehyde analogs provide valuable insights. For instance, 4-chlorocinnamaldehyde has shown potent antibacterial and antibiofilm activities against various pathogens.[2][3] It is plausible that 2-Chlorocinnamaldehyde exhibits a comparable or enhanced antimicrobial profile.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Cinnamaldehyde and its Analogs against Various Microorganisms

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Cinnamaldehyde | Pseudomonas aeruginosa | 800 | [4] |

| Cinnamaldehyde | Escherichia coli | 310 | [5] |

| Cinnamaldehyde | Staphylococcus aureus | 310 | [5] |

| 4-Chlorocinnamaldehyde | Vibrio parahaemolyticus | 50 | [2] |

| 4-Nitrocinnamaldehyde | Uropathogenic Escherichia coli | 100 | [6] |

| 4-Nitrocinnamaldehyde | Staphylococcus aureus | 100 | [6] |

| Cinnamaldehyde | Candida albicans | ≥ 200 | [7] |

| 4-Chlorocinnamaldehyde | Candida albicans | 50-100 | [7] |

Note: The data presented for analogs provides a comparative context for the potential activity of 2-Chlorocinnamaldehyde.